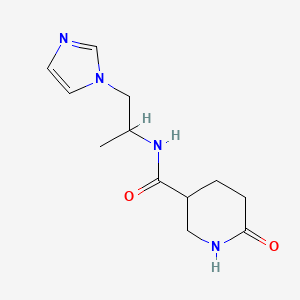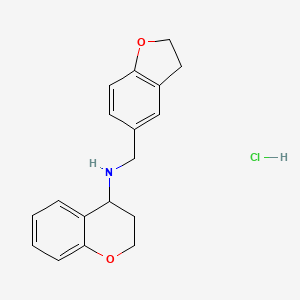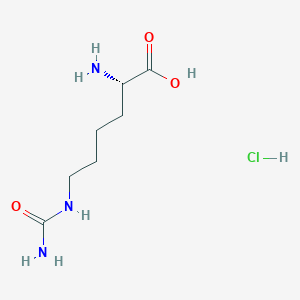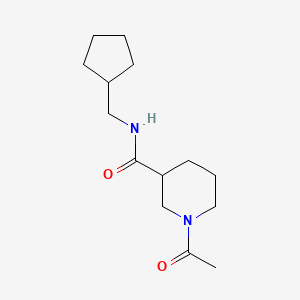
N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide, also known as GSK2330672, is a small molecule inhibitor of the protein kinase R (PKR) enzyme. PKR plays an important role in the innate immune response, and its dysregulation has been implicated in a variety of diseases, including cancer, viral infections, and neurodegenerative disorders. In
Mechanism of Action
N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide inhibits the activity of PKR by binding to its kinase domain and preventing its autophosphorylation. This, in turn, blocks downstream signaling pathways involved in the innate immune response, including the interferon pathway.
Biochemical and Physiological Effects:
In addition to its effects on viral replication and tumor growth, N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation in animal models of inflammatory bowel disease, and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide is its specificity for PKR, which allows for targeted inhibition of this enzyme without affecting other kinases. However, its potency and selectivity may vary depending on the cell type and experimental conditions used. Additionally, its stability and solubility may pose challenges in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide. One area of interest is in the development of combination therapies for viral infections and cancer, in which N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide could be used in conjunction with other drugs to enhance their efficacy. Another area of research is in the development of more potent and selective PKR inhibitors, which could have broader therapeutic applications. Finally, further investigation is needed to fully elucidate the biochemical and physiological effects of N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide, particularly in the context of neurodegenerative disorders.
Synthesis Methods
The synthesis of N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide involves a multi-step process that begins with the reaction of 1-(2-bromoethyl)-1H-imidazole with 2-(1-piperidinyl)acetic acid to form the intermediate N-(1-imidazol-1-ylpropan-2-yl)-2-(1-piperidinyl)acetic acid. This intermediate is then converted to the final product, N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide, through a series of reactions involving acid chlorides and amines.
Scientific Research Applications
N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide has been the subject of numerous scientific studies, primarily focused on its potential therapeutic applications. One area of research has been in the treatment of viral infections, particularly those caused by RNA viruses such as hepatitis C virus and Zika virus. PKR plays an important role in the host response to viral infection, and N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide has been shown to inhibit PKR activity and reduce viral replication in vitro.
Another area of research has been in the treatment of cancer. PKR is known to be upregulated in many types of cancer, and its activation can lead to tumor cell death. N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
properties
IUPAC Name |
N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-9(7-16-5-4-13-8-16)15-12(18)10-2-3-11(17)14-6-10/h4-5,8-10H,2-3,6-7H2,1H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHYIOPAKPJIEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CN=C1)NC(=O)C2CCC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,4-difluorophenyl)methyl]-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B7570791.png)
![N-[2-(dimethylamino)ethyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B7570800.png)




![N,1-dimethyl-N-[1-(5-methylthiophen-2-yl)ethyl]-6-oxopyridine-3-carboxamide](/img/structure/B7570825.png)


![7-Phenyl-1-[3-(2,2,2-trifluoroethoxy)propanoyl]-1,4-diazepan-5-one](/img/structure/B7570840.png)
![4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide](/img/structure/B7570847.png)

